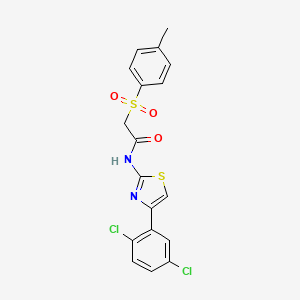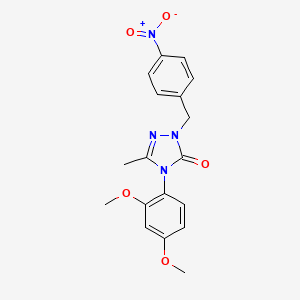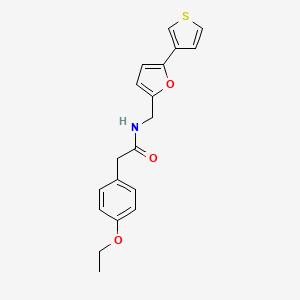![molecular formula C11H12O3 B2617934 1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 1512778-52-7](/img/structure/B2617934.png)
1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid” is an organic compound with the CAS Number: 1512778-52-7 . It has a molecular weight of 192.21 . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12O3/c12-9-3-1-8(2-4-9)7-11(5-6-11)10(13)14/h1-4,12H,5-7H2,(H,13,14) . This indicates that the compound has a cyclopropane ring attached to a carboxylic acid group and a phenyl group, which has a hydroxyl group attached to it . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 192.21 .Scientific Research Applications
Cyclopropane Derivatives in Drug Development
Cyclopropane rings are a common motif in medicinal chemistry, providing structural rigidity and influencing the biological activity of pharmaceutical compounds. The inclusion of cyclopropane units in drug molecules can improve metabolic stability and modify pharmacokinetic properties, making them valuable tools in drug design and development (Novakov et al., 2018).
Cyclopropane and Ethylene Biology
In plant biology, cyclopropane-containing compounds, like 1-aminocyclopropane-1-carboxylic acid (ACC), play crucial roles. ACC is not just the immediate precursor to the plant hormone ethylene but also has signaling roles independent of ethylene. This highlights the broader significance of cyclopropane-containing compounds beyond their role in ethylene production, including potential impacts on plant growth and stress responses (B. Van de Poel & D. Van Der Straeten, 2014).
Synthetic Organic Chemistry
Cyclopropane derivatives are pivotal in synthetic organic chemistry, offering pathways to complex molecular architectures. The review by Sedenkova et al. (2018) explores the oxidation of cyclopropane-containing compounds, highlighting the synthetic utility of these reactions in creating functionally rich cyclopropylketones, crucial intermediates for further chemical transformations (Sedenkova et al., 2018).
Environmental and Health Perspectives
From an environmental and health perspective, understanding the interactions and effects of cyclopropane derivatives, such as bisphenol A (BPA) and its analogs, is critical. These compounds, found in many plastics, act as endocrine disruptors, affecting reproductive health and development in humans and wildlife. Research on occupational exposure to BPA highlights the need for further investigation into the health effects of such compounds and underscores the importance of assessing exposure risks in non-dietary contexts (E. Ribeiro, C. Ladeira, & S. Viegas, 2017).
Safety and Hazards
properties
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-9-3-1-8(2-4-9)7-11(5-6-11)10(13)14/h1-4,12H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMKXJVNYKABFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2617852.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2617853.png)
![Ethyl 6-acetyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2617854.png)

![1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one](/img/structure/B2617860.png)





![3-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2617868.png)
![Benzo[b]thiophene-7-sulfonic acid amide](/img/structure/B2617871.png)
![3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2617872.png)
![N-(2-methoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2617874.png)